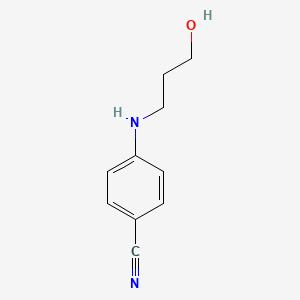

4-((3-Hydroxypropyl)amino)benzonitrile

Overview

Description

Synthesis Analysis

Several papers describe the synthesis of benzonitrile derivatives. For instance, paper outlines the synthesis of a fluorobenzyl analogue of DASB, a compound with affinity for the serotonin transporter, by incorporating p-[18F]fluorobenzyl iodide into the DASB precursor. Paper details the asymmetric synthesis of halo-benzyloxy-butyronitriles, which are precursors for β-hydroxy-α-amino acids, through a Strecker-type reaction. Paper reports the synthesis of a benzonitrile derivative by condensation of 4-cyanobenzoic acid with an indazole compound. Paper describes the synthesis of a pyrimidinyl benzonitrile, an intermediate for HIV-1 reverse transcriptase inhibitors. Lastly, paper presents a novel synthesis route for tetrazolyl benzonitriles starting from p-aminobenzonitrile.

Molecular Structure Analysis

The molecular structures of benzonitrile derivatives are often confirmed using various spectroscopic techniques and theoretical calculations. Paper uses NMR, UV-VIS, and IR spectroscopy, along with density functional theory (DFT) calculations, to confirm the structures of azo-benzoic acids. Paper combines experimental and theoretical studies to analyze the molecular structures and spectroscopy of pyrazole benzonitrile derivatives. Paper determines the crystal and molecular structure of triazinobenzimidazoles, providing insights into their tautomeric forms and hydrogen bonding patterns.

Chemical Reactions Analysis

The chemical reactivity of benzonitrile derivatives is influenced by their functional groups and molecular structure. Paper discusses the acid-base dissociation and azo-hydrazone tautomerism in solution, which are dependent on solvent composition and pH. Paper explores the inter- and intra-molecular delocalization and donor-acceptor interactions through natural bonding orbital analysis. These studies provide a deeper understanding of the chemical behavior of benzonitrile derivatives in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives, such as solubility, melting points, and photophysical properties, are crucial for their applications. Paper investigates the liquid crystalline behavior and photophysical properties of a series of benzonitrile derivatives, revealing their potential as mesogens and blue-emitting materials. The electrochemical study in paper also provides information on the band gap and energy levels of these compounds.

Scientific Research Applications

Corrosion Inhibition

Research into benzonitrile derivatives has revealed their potential as corrosion inhibitors for mild steel in acidic environments. A study by Chaouiki et al. (2018) synthesized two benzonitrile derivatives and evaluated their efficacy as inhibitors via gravimetric, potentiodynamic polarization (PDP) curves, and electrochemical impedance spectroscopy (EIS) methods, supported by Density Functional Theory (DFT) and molecular dynamics (MD) simulations. These derivatives demonstrated excellent corrosion inhibition, with one showing superior performance. Their adsorption on the mild steel surface followed Langmuir's adsorption isotherm, suggesting a direct relationship between molecular structure and corrosion inhibition efficiency (Chaouiki et al., 2018).

Photovoltaic Applications

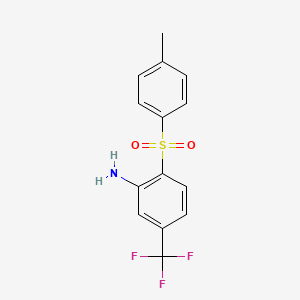

Jeong et al. (2011) investigated the effects of a perfluorinated compound, specifically 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells (PSCs). The addition of this compound to PSCs resulted in increased power conversion efficiency, attributed to enhanced short circuit current and fill factor. This research highlights the role of benzonitrile derivatives in improving the performance of renewable energy technologies (Jeong et al., 2011).

Advanced Material Synthesis

The development of new materials often involves benzonitrile derivatives as precursors or intermediates. For instance, Sheng et al. (2014) synthesized 4-Aminophenoxy phthalonitrile (APPH) and utilized it to catalyze the curing of resorcinol-based and bisphenol-A-based phthalonitrile monomers. The resulting resins exhibited outstanding thermal stability, high modulus, and high glass transition temperature, highlighting the utility of benzonitrile derivatives in advanced material synthesis (Sheng et al., 2014).

Cancer Research

A study by Pilon et al. (2020) on a new family of Iron(II)-Cyclopentadienyl compounds, including benzonitrile derivatives, showed strong activity against colorectal and triple negative breast cancer cells. This research suggests the potential of benzonitrile derivatives in developing new cancer therapies, demonstrating significant cytotoxicity in cancer cell lines (Pilon et al., 2020).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

4-(3-hydroxypropylamino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-9-2-4-10(5-3-9)12-6-1-7-13/h2-5,12-13H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPASSWJHQAQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2548927.png)

![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)

![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2548937.png)

![3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548946.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2548949.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2548950.png)